4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420844-91-2
VCID: VC8239363
InChI: InChI=1S/C12H18ClN3O.ClH/c1-9-8-15-12(16-11(9)13)17-7-5-10-4-2-3-6-14-10;/h8,10,14H,2-7H2,1H3;1H
SMILES: CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

CAS No.: 1420844-91-2

Cat. No.: VC8239363

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.20 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride - 1420844-91-2

Specification

CAS No. 1420844-91-2
Molecular Formula C12H19Cl2N3O
Molecular Weight 292.20 g/mol
IUPAC Name 4-chloro-5-methyl-2-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride
Standard InChI InChI=1S/C12H18ClN3O.ClH/c1-9-8-15-12(16-11(9)13)17-7-5-10-4-2-3-6-14-10;/h8,10,14H,2-7H2,1H3;1H
Standard InChI Key HLXVBXHGDWPFRH-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl
Canonical SMILES CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with three functional groups:

  • Chloro group (Cl) at position 4, enhancing electrophilic reactivity.

  • Methyl group (CH₃) at position 5, contributing to steric and electronic modulation.

  • Ethoxy-piperidine moiety at position 2, introducing conformational flexibility and hydrogen-bonding capabilities.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations .

Table 1: Comparative Structural Features of Pyrimidine Derivatives

Compound NamePosition 2 SubstitutionPosition 4 SubstitutionPosition 5 Substitution
4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine HClEthoxy-piperidineClCH₃
4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine HClEthoxy-piperidineClH
5-Chloro-N4-[-2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine Methoxy-piperazinyl-phenylClH

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions, as inferred from analogous pyrimidine derivatives :

  • Pyrimidine Core Formation: Cyclization of thiourea derivatives with β-diketones or malononitrile under acidic conditions.

  • Substitution Reactions:

    • Chlorination at position 4 using POCl₃ or PCl₅.

    • Alkylation at position 2 with 2-(piperidin-2-yl)ethanol in the presence of NaH or K₂CO₃ .

  • Salt Formation: Treatment with HCl gas in organic solvents (e.g., ethanol or dichloromethane) to yield the hydrochloride salt .

Process Optimization

  • Temperature Control: Reactions are conducted at 80–85°C to maximize substitution efficiency while minimizing decomposition .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ethoxy group incorporation .

  • Crystallization: Slow cooling in ethanol/water mixtures produces high-purity crystalline forms, critical for reproducibility .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt exhibits moderate solubility in water (≈15 mg/mL at 25°C), facilitated by ionic interactions.

  • Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures due to piperidine ring degradation .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 1.45–1.78 (m, piperidine CH₂), 2.35 (s, CH₃), 3.92 (t, OCH₂), 4.30 (t, NCH₂), 8.12 (s, pyrimidine H).

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyrimidine), 690 cm⁻¹ (C-Cl) .

Industrial and Research Applications

Pharmaceutical Development

  • Drug Candidates: Serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases .

  • Formulation Strategies: Microencapsulation with poly(lactic-co-glycolic acid) (PLGA) enhances sustained release profiles .

Chemical Intermediate

  • Ligand Design: The ethoxy-piperidine group chelates metal ions, enabling catalysis in asymmetric synthesis .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing substitutions at pyrimidine positions 4 and 6 require precise stoichiometric control.

  • Scalability: Continuous flow reactors are being explored to improve yield (>80%) and reduce waste .

Therapeutic Optimization

  • Structure-Activity Relationships (SAR): Modifying the piperidine ring’s substituents could enhance target affinity and reduce off-site toxicity .

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